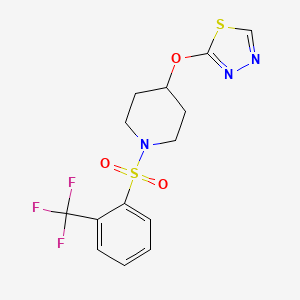

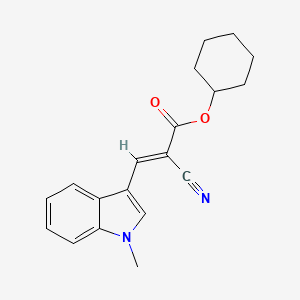

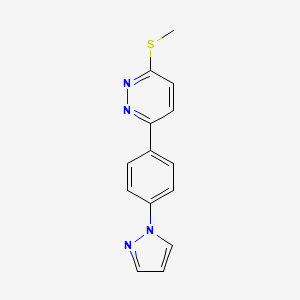

![molecular formula C20H17FN6O4S B2407388 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 852170-91-3](/img/structure/B2407388.png)

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O4S and its molecular weight is 456.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Imaging and Diagnostic Applications

One notable application of similar pyrimidine derivatives is in the development of selective radioligands for imaging. For example, derivatives such as DPA-714 have been used in positron emission tomography (PET) imaging for the translocator protein (18 kDa), highlighting its potential in neuroinflammation and neurodegenerative diseases research (Dollé et al., 2008). This illustrates the compound's relevance in developing diagnostic tools for medical research, particularly in identifying and quantifying biological targets in vivo.

Antimicrobial Activity

Pyrimidine derivatives also show promise in antimicrobial applications. A study on novel pyrimidine-triazole derivatives demonstrated their antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022). This suggests the potential of our compound in contributing to the development of new antimicrobial agents, addressing the rising challenge of antibiotic resistance.

Structural and Molecular Analysis

Research into the crystal structures of related pyrimidine compounds has provided insights into their conformation and intramolecular interactions (Subasri et al., 2016). Understanding these structural aspects is crucial for the rational design of new compounds with desired biological activities, demonstrating the compound's role in advancing the field of molecular chemistry and drug design.

Antiviral Research

In the context of antiviral research, especially pertinent to current global health challenges, pyrimidine derivatives have been explored for their antiviral properties. A quantum chemical analysis of a similar compound provided insights into its potential as an antiviral agent against COVID-19, highlighting its drug likeness and molecular docking studies against SARS-CoV-2 protein (Mary et al., 2020). This underscores the broader applicability of pyrimidine derivatives in developing treatments for viral infections.

Neuroinflammation and Neurodegenerative Diseases

The application in neuroinflammation PET imaging, as demonstrated by pyrazolo[1,5-a]pyrimidines, further corroborates the utility of such compounds in neurological research (Damont et al., 2015). The ability to visualize neuroinflammatory processes in vivo is invaluable for diagnosing and understanding the progression of neurodegenerative diseases.

Mécanisme D'action

Target of Action

CCG-30093, also known as 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-30093 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A) . This inhibition occurs downstream of Rho, blocking the transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . The compound’s action seems to target MRTF/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-30093. This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . By inhibiting this pathway, CCG-30093 can potentially disrupt the transcriptional responses of the Rho pathway in cancer .

Pharmacokinetics

The compound’s ability to inhibit the rhoa transcriptional signaling pathway suggests that it can effectively reach its target within cells .

Result of Action

CCG-30093 has shown promising results in several in vitro cancer cell functional assays. It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

Propriétés

IUPAC Name |

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O4S/c1-10-8-13(25-31-10)22-14(28)9-32-18-15-17(26(2)20(30)27(3)19(15)29)23-16(24-18)11-4-6-12(21)7-5-11/h4-8H,9H2,1-3H3,(H,22,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYKKNRBDAXPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)

![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)

![8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407327.png)